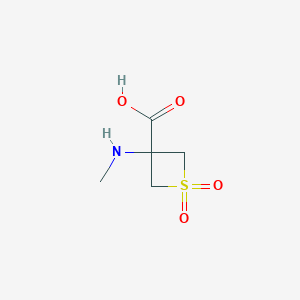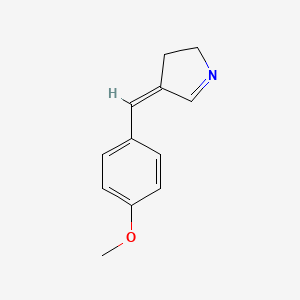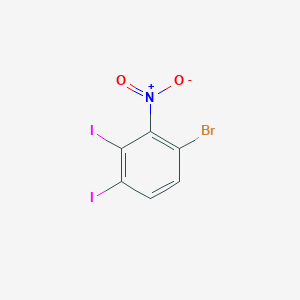
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2,3,4,4,4-hexafluorobutyl) carbonate typically involves the reaction of 2,2,3,4,4,4-hexafluoro-1-butanol with phosgene or trichloromethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:
2C4H3F6OH+COCl2→C9H6F12O3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction pathways. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form 2,2,3,4,4,4-hexafluoro-1-butanol and carbon dioxide.
Substitution: Reaction with nucleophiles to replace the carbonate group with other functional groups.
Reduction: Reaction with reducing agents to break down the carbonate ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Involves nucleophiles such as amines or thiols under mild conditions.
Reduction: Utilizes reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Hydrolysis: 2,2,3,4,4,4-Hexafluoro-1-butanol and carbon dioxide.
Substitution: Various substituted products depending on the nucleophile used.
Reduction: Alcohols derived from the reduction of the carbonate ester.
Wissenschaftliche Forschungsanwendungen
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for use in medical imaging and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its chemical resistance and stability.
Wirkmechanismus
The mechanism by which bis(2,2,3,4,4,4-hexafluorobutyl) carbonate exerts its effects is primarily through its interaction with other molecules via its carbonate ester group. This group can undergo hydrolysis, releasing fluorinated alcohols that can further participate in various biochemical pathways. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to metabolic degradation, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate
- Bis(2,2,3,3,4,4,5,5-octafluorobutyl) carbonate
- Bis(2,2,3,3,4,4,5,5,6,6-decafluorobutyl) carbonate
Uniqueness
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate is unique due to its specific fluorination pattern, which provides a balance between stability and reactivity. Compared to other similar compounds with different degrees of fluorination, it offers a distinct set of properties that make it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C9H6F12O3 |
|---|---|
Molekulargewicht |
390.12 g/mol |
IUPAC-Name |
bis(2,2,3,4,4,4-hexafluorobutyl) carbonate |
InChI |
InChI=1S/C9H6F12O3/c10-3(8(16,17)18)6(12,13)1-23-5(22)24-2-7(14,15)4(11)9(19,20)21/h3-4H,1-2H2 |
InChI-Schlüssel |
YMKWZRZOSKKSFP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


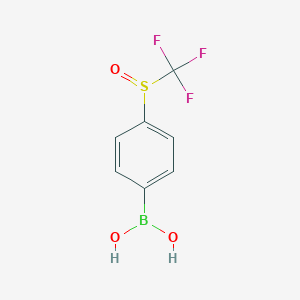
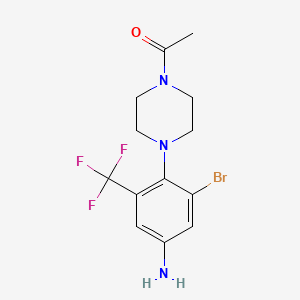
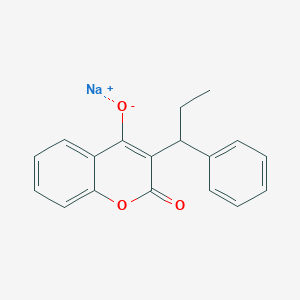
![N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12854663.png)

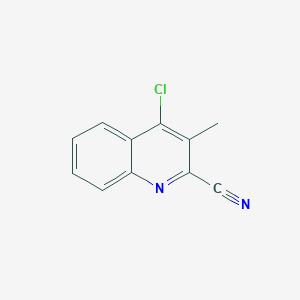
![4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12854677.png)
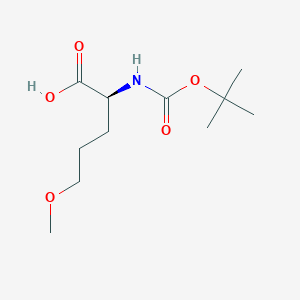
![N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12854681.png)
![4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854692.png)
